2-Pyrrolidin-2-YL-pyrimidin-4-ylamine
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Overview
Description
2-(pyrrolidin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both a pyrrolidine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrrolidine and pyrimidine moieties in a single molecule allows for diverse biological interactions, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-2-yl)pyrimidin-4-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This method is favored due to its straightforward approach and the availability of starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 2-(pyrrolidin-2-yl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(pyrrolidin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents include alkyl halides and aryl halides.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized to form pyrrolidinones, while reduction reactions can modify the pyrimidine ring.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems, enhancing the compound’s structural diversity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various alkylated or arylated derivatives.
Oxidation Products: Pyrrolidinones.
Cyclization Products: Fused heterocyclic systems.
Scientific Research Applications
2-(pyrrolidin-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)pyrimidin-4-amine involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific receptors and enzymes. For instance, it has been shown to modulate the activity of the insulin-like growth factor 1 receptor and inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. These interactions can lead to diverse biological effects, including modulation of cell signaling pathways and inhibition of cellular proliferation .
Comparison with Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares a similar structure but with a different substitution pattern on the pyrrolidine ring.
2-(pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a pyrrolidine ring, leading to different biological activities.
Pyrrolidin-2-one derivatives: These compounds have a similar pyrrolidine ring but differ in the functional groups attached to the ring
Uniqueness: 2-(pyrrolidin-2-yl)pyrimidin-4-amine is unique due to the combination of the pyrrolidine and pyrimidine rings, which allows for versatile interactions with biological targets. This dual-ring system provides a scaffold that can be easily modified to enhance its pharmacological properties and selectivity .
Properties
CAS No. |
1263378-09-1 |
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Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-pyrrolidin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-7-3-5-11-8(12-7)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12) |
InChI Key |
UGEJULLEHOXYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
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